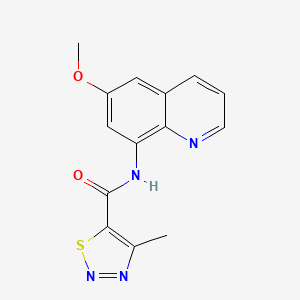

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(6-Methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 6-methoxyquinolin-8-yl group, introducing a fused aromatic system. The methoxy group on the quinoline ring may enhance solubility and bioavailability compared to non-polar substituents, while the thiadiazole core contributes to electronic and steric properties that influence target binding .

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-13(21-18-17-8)14(19)16-11-7-10(20-2)6-9-4-3-5-15-12(9)11/h3-7H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULPWPVZYNMDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method includes the reaction of 6-methoxyquinoline-8-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under appropriate conditions to form the desired amide linkage. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically begins with the preparation of 6-methoxyquinoline derivatives. These are then reacted with thiocarbonyl compounds to form the thiadiazole ring. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are employed for structural analysis, confirming the compound's identity and aiding in understanding its reactivity.

Anticancer Activity

This compound has shown promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

| HeLa (cervical cancer) | 10 | 2023 |

| HT-29 (colorectal) | 12 | 2023 |

In these studies, the compound exhibited dose-dependent cytotoxic effects, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

| Mycobacterium smegmatis | 25 | 2024 |

These findings suggest that this compound could serve as a potential antimicrobial agent .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound. In LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines:

| Cytokine | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 45 | 2025 |

This suggests potential applications in treating inflammatory diseases .

Conclusion and Future Directions

The ongoing research into this compound highlights its significance in drug discovery efforts aimed at addressing unmet medical needs. Its diverse biological activities—particularly in anticancer and antimicrobial applications—position it as a valuable candidate for further development.

Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Structure–activity relationship : Investigating modifications to enhance potency and selectivity.

- Clinical trials : Initiating trials to evaluate safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In antimalarial applications, it is believed to interfere with the DNA synthesis of the malaria parasite, thereby inhibiting its replication . In anticancer research, it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: The 1,2,3-thiadiazole in the target compound differs from thiazole () and triazole () cores.

- Substituent Effects: The 6-methoxyquinolin-8-yl group distinguishes the target compound from analogues with pyridinyl () or chloroaryl () substituents. Quinoline moieties are associated with intercalation or topoisomerase inhibition, suggesting a possible mechanism distinct from pyridinyl-based compounds .

Pharmacokinetic Considerations

- Solubility: The methoxy group on quinoline may improve aqueous solubility compared to ’s lipophilic chloroaryl substituents .

Biological Activity

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a quinoline moiety with a thiadiazole structure, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific biological assays.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 300.34 g/mol . The synthesis typically involves the cyclization of appropriate precursors, starting with 6-methoxyquinoline derivatives reacted with thiocarbonyl compounds to form the thiadiazole ring. Various reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N4O2S |

| Molecular Weight | 300.34 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with key biological targets such as enzymes or receptors involved in cancer progression. Studies on related compounds suggest that these interactions may result in:

- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit ERK1/2 kinase pathways, which are crucial for cell proliferation .

- Apoptosis Induction : Activation of apoptotic pathways through caspases has been observed in related thiadiazole compounds .

Antimicrobial Activity

While primarily studied for anticancer properties, there is emerging evidence suggesting antimicrobial potential. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains . For instance:

- Compounds similar to this compound have shown effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .

Case Studies and Research Findings

Several studies highlight the biological efficacy of thiadiazole derivatives:

- Study on Anticancer Activity : A study reported that a related thiadiazole derivative exhibited an IC50 value of 0.794 µM against breast cancer cell lines (BT474), demonstrating significant potency compared to standard treatments .

- Antimicrobial Evaluation : Another investigation found that certain thiadiazoles had a lethal effect against Staphylococcus aureus strains, indicating potential for development as antimicrobial agents .

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of thiadiazole-carboxamide derivatives often involves cyclization reactions. For example, analogous compounds (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) are synthesized via refluxing acetonitrile with N-phenylhydrazinecarboxamides, followed by iodine-mediated cyclization in DMF with triethylamine . Optimization strategies include:

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR spectroscopy : Assign methoxyquinoline protons (δ 3.8–4.0 ppm) and thiadiazole carboxamide carbonyl signals (δ 160–165 ppm) .

- IR spectroscopy : Confirm carboxamide C=O stretches (~1680–1700 cm⁻¹) and thiadiazole ring vibrations (~680–750 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₃N₃O₂S) .

Q. How can researchers assess the compound’s in vitro bioactivity, such as antimicrobial or enzyme inhibition?

Methodological Answer: Standard protocols include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .

- Enzyme inhibition : Kinetic assays (e.g., GSK-3β inhibition) using ATP-competitive ELISA or fluorescence polarization .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and targets like GSK-3β or ORAI1?

Methodological Answer:

- Target preparation : Retrieve protein structures (e.g., GSK-3β, PDB ID: 1I09) and optimize protonation states using tools like AutoDock Tools .

- Grid parameterization : Define binding sites based on co-crystallized ligands (e.g., ATP-binding pocket for kinases).

- Docking validation : Compare results with known inhibitors (e.g., YM-58483 for ORAI1) and validate via mutagenesis studies .

Q. How can crystallographic refinement (e.g., SHELX) resolve structural ambiguities in this compound’s solid-state form?

Methodological Answer:

- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and integrate with SHELXD for phase solution .

- Refinement in SHELXL : Apply restraints for disordered moieties (e.g., methoxy groups) and validate via R-factor convergence (<5% discrepancy) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., quinoline π-stacking) using CrystalExplorer .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

- Metabolic profiling : Incubate with liver microsomes to identify active metabolites (LC-MS/MS analysis) .

- PK/PD modeling : Integrate in vitro IC₅₀ values with plasma/tissue exposure data from rodent studies .

- Target engagement assays : Use fluorescent probes (e.g., Ca²⁺ imaging for SOCE inhibition) in ex vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.